N-3-isoxazolyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-3-isoxazolyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (also known as LY404187) is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by researchers at Eli Lilly and Company in the late 1990s as a potential treatment for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
LY404187 acts as a selective antagonist of the mGluR1 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking the activity of this receptor, LY404187 reduces the excitotoxicity that can occur in neurological disorders and may also have anti-inflammatory effects.
Biochemical and Physiological Effects
LY404187 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the levels of inflammatory cytokines in the brain, increasing the levels of antioxidant enzymes, and improving the function of mitochondria.
Advantages and Limitations for Lab Experiments
LY404187 has several advantages for use in laboratory experiments, including its high selectivity for the mGluR1 receptor and its ability to cross the blood-brain barrier. However, its relatively low solubility in water and its potential for off-target effects may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on LY404187. These include:
1. Further preclinical studies to investigate the potential therapeutic effects of LY404187 in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Development of more water-soluble analogs of LY404187 that could be used in a wider range of experimental settings.
3. Investigation of the potential use of LY404187 as a tool for studying the role of the mGluR1 receptor in normal and pathological brain function.
4. Clinical trials to evaluate the safety and efficacy of LY404187 in humans with neurological disorders.
5. Exploration of the potential use of LY404187 in combination with other drugs or therapies for the treatment of neurological disorders.
In conclusion, LY404187 is a selective antagonist of the mGluR1 receptor that has shown promise as a potential treatment for neurological disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
LY404187 has been extensively studied in preclinical models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In these studies, LY404187 has been shown to have neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
6-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-2-3-9-10(7-18-11(9)6-8)13(16)14-12-4-5-17-15-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOAPIZYKOSZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.